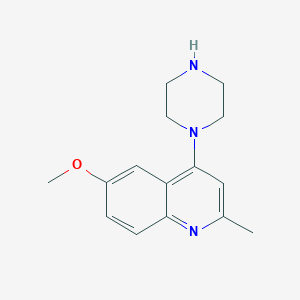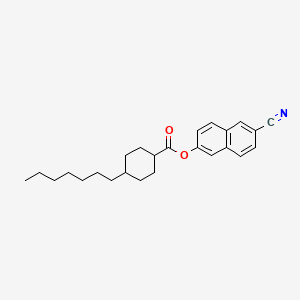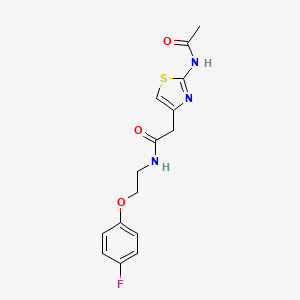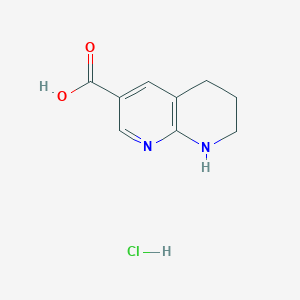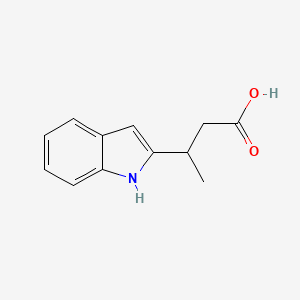
4-((4-Bromophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(furan-2-yl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Bromophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(furan-2-yl)oxazole is a useful research compound. Its molecular formula is C20H13BrFNO4S2 and its molecular weight is 494.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial and Antifungal Properties
Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated significant antibacterial activities against various pathogens, including the rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae (Xoo). These compounds have shown better antibacterial activity than some commercial agents, reducing the damage caused by Xoo in rice through enhancement of plant resistance mechanisms (Li et al., 2015). Furthermore, novel 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives have been synthesized and characterized, displaying promising antimicrobial activity against various bacterial and fungal strains, indicating their potential as therapeutic agents (Kaneria et al., 2016).
Antioxidant Activity
The development of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives has showcased notable antioxidant properties, evaluated using DPPH and ABTS assays. These compounds, particularly 5c and 5g, exhibited lower IC50 values compared to ascorbic acid, suggesting their efficacy as antioxidant agents. This class of compounds holds potential for further research in oxidative stress-related diseases (Ghanbari Pirbasti et al., 2016).
Anticancer Evaluation
A series of 4-arylsulfonyl-1,3-oxazoles have been synthesized and evaluated for their anticancer activities across various cancer cell lines, including CNS Cancer and Non-Small Cell Lung Cancer subpanels. Compounds such as 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide demonstrated high activity, indicating the potential of these compounds as lead structures for anticancer drug development (Zyabrev et al., 2022).
Molecular Probes and Light Harvesting
The synthesis and spectral properties of fluorescent solvatochromic dyes incorporating similar sulfonyl and phenyl components have been explored. These compounds exhibit strong solvent-dependent fluorescence, useful for developing ultra-sensitive fluorescent molecular probes for biological event studies. Moreover, their light harvesting efficiency, indicated by compounds like 2-phenyl-5-(4-trifloromethyl phenyl sulfonamido) benzoxazole, suggests potential applications in designing new dye-sensitized solar cells (Diwu et al., 1997; Sheena Mary et al., 2019).
Surface Activity and Potential Inhibitor Development
The synthesis of 1,2,4-triazole derivatives has also highlighted their surface activity, along with antibacterial properties, indicating their applicability in developing surface-active agents with antimicrobial properties (El-Sayed, 2006). This broad range of activities underscores the versatility of sulfone derivatives containing heterocyclic moieties for various scientific research applications, excluding considerations related to drug use, dosage, and side effects.
特性
IUPAC Name |
4-(4-bromophenyl)sulfonyl-5-[(2-fluorophenyl)methylsulfanyl]-2-(furan-2-yl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrFNO4S2/c21-14-7-9-15(10-8-14)29(24,25)19-20(27-18(23-19)17-6-3-11-26-17)28-12-13-4-1-2-5-16(13)22/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRHKQDFYWHDPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrFNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
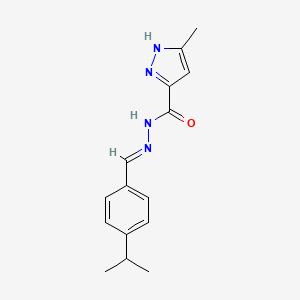
![1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone](/img/structure/B2728157.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone](/img/structure/B2728158.png)
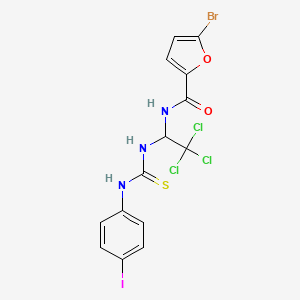
![1-Benzyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2728163.png)

![N-(4-ethoxyphenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2728165.png)
